4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.: 898767-43-6
VCID: VC2289168
InChI: InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15)
SMILES: CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid

CAS No.: 898767-43-6

Cat. No.: VC2289168

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid - 898767-43-6

Specification

CAS No. 898767-43-6
Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
IUPAC Name 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15)
Standard InChI Key GPYLJYZHZGVNGV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O
Canonical SMILES CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O

Introduction

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a phenyl ring, along with a butyric acid moiety. This compound is notable for its potential applications in both chemical synthesis and biological research.

Synthesis and Preparation

The synthesis of 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid typically involves multiple steps, often requiring controlled temperatures and catalysts to facilitate condensation processes. Industrial methods focus on optimizing these conditions to enhance yield and purity, frequently utilizing continuous flow reactors for efficiency.

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules. Its unique structural characteristics make it valuable for targeted applications in both research and industry, underscoring its significance within organic chemistry.

Biological and Chemical Interactions

The mechanism of action for 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom and carbonyl group enhances its ability to bind to these targets, potentially leading to inhibition or modulation of specific biological pathways.

Safety and Handling

While specific safety data for this compound may be limited, handling it requires caution typical of organic acids and halogenated compounds. It is essential to consult a Safety Data Sheet (SDS) for detailed safety information.

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